2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride
Overview
Description
2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride is a chemical compound with the molecular formula C18H23NO · HCl. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is often used as a pharmaceutical impurity standard and has several synonyms, including Diphenhydramine impurity B (PhEur) and 4-Methyldiphenhydramine hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride typically involves the reaction of 2,2-dimethyl-4-(2-methylphenyl)oxane with ethanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride has several scientific research applications, including:
Pharmaceutical Research: Used as a standard for impurity analysis in drug formulations.
Chemical Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine hydrochloride: A well-known antihistamine with similar structural features.
4-Methyldiphenhydramine hydrochloride: Another related compound used in pharmaceutical research.
Uniqueness
2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
2-[2,2-dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13-6-4-5-7-14(13)16(8-10-17)9-11-18-15(2,3)12-16;/h4-7H,8-12,17H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCQBYIXSHAYHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOC(C2)(C)C)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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